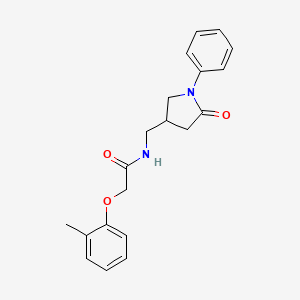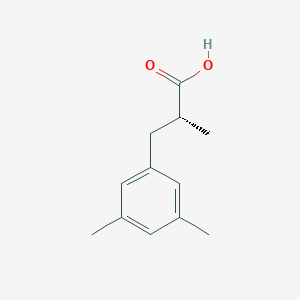
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, commonly referred to as DMBP, is a synthetic organic compound with a wide range of applications in scientific research. DMBP is a derivative of the benzimidazole heterocyclic ring system, which is found in many drugs and natural products. DMBP has been studied extensively in recent years due to its unique properties, such as its stability, low toxicity, and high solubility, which make it an ideal candidate for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Luminescent Metal Complexes
The compound 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, when used as a ligand in transition metal complexes, exhibits interesting photophysical properties. A study by Destefano and Geiger (2017) explored a platinum(II) complex with this ligand and found it to be luminescent at room temperature. This suggests potential applications in materials science, particularly for developing new luminescent materials.
Organic Synthesis and Chemical Transformations
Synthesis of Pyrazolo-pyridines and Pyrimidinones
The chemical versatility of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is highlighted in its use for synthesizing various heterocyclic compounds. Dzvinchuk (2007) demonstrated the synthesis of pyrazolo[3,4-b]pyridines and 6-(1H-benzimidazol-2-yl)pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones utilizing this compound as a starting material (Dzvinchuk, 2007). These findings are valuable for medicinal chemistry and the development of new pharmaceuticals.
Anticancer Potential
Novel Anticancer Compounds
Research has also explored the anticancer potential of derivatives of this compound. Rasal, Sonawane, and Jagtap (2020) synthesized a series of derivatives and evaluated their in vitro anticancer activity, finding significant antiproliferative activity against specific human cancer cell lines (Rasal, Sonawane, & Jagtap, 2020). These findings suggest a promising avenue for the development of new anticancer drugs.
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Derivatives
A study by Sindhe et al. (2016) explored the antimicrobial and antioxidant properties of compounds derived from 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. They synthesized a series of carboxamide derivatives showing good antimicrobial and antioxidant activities, which could be beneficial in developing new therapeutic agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Propriétés
IUPAC Name |
5-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-5-11-12(6-9(8)2)17-14(16-11)10-3-4-13(18)15-7-10/h3-7H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHPZAQTGVOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)
![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)


![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)
![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)
![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)
![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)
